Cas no 1821-20-1 (Ethyl 4-hydroxy-2-oxo-2H-chromene-3-carboxylate)

Ethyl 4-hydroxy-2-oxo-2H-chromene-3-carboxylate 化学的及び物理的性質
名前と識別子
-
- Ethyl 4-hydroxy-2-oxo-2H-chromene-3-carboxylate
- 4-Hydroxy-2-oxo-2H-1-benzopyran-3-carboxylic acid ethyl ester
- ethyl 4-hydroxy-2-oxochromene-3-carboxylate
- 3-carbethoxy-4-hydroxy-coumarin
- 3-ethoxycarbonyl 4-hydroxycoumarin
- 3-ethoxycarbonyl-4-hydroxycoumarin
- 4-hydroxy-2-oxo-2H-chromene-3-carboxylic acid ethyl ester
- AC1NS9A9
- AC1NUZB2
- AC1O9ZXZ
- AJ-333
- CBDivE_000144
- NSC59829
- Oprea1_694141
- 2H-1-Benzopyran-3-carboxylic acid, ethyl ester
- 2H-1-BENZOPYRAN-3-CARBOXYLIC ACID, 4-HYDROXY-2-OXO-, ETHYL ESTER
- AB00073639-01
- 3-CARBETHOXY-4-HYDROXYCOUMARIN
- SMR000373083
- CS-0298858
- AB00073639-03
- ethyl4-hydroxy-2-oxo-2H-chromene-3-carboxylate
- F0920-0123
- NSC-59829
- DTXSID60171245
- 1821-20-1
- CHEMBL1402140
- SR-01000395996-1
- NCGC00246171-01
- SCHEMBL8443505
- AJ-333/09217020
- SR-01000395996
- HMS2743B07
- CL-2660
- MLS000770210
- Ethyl 4-hydroxy-2-oxo-2H-1-benzoplyran-3-carboxylate
- NSC 59829
- AKOS000271194
- Z57035393
-
- インチ: InChI=1S/C12H10O5/c1-2-16-11(14)9-10(13)7-5-3-4-6-8(7)17-12(9)15/h3-6,13H,2H2,1H3
- InChIKey: RAGGBDBRGYOOED-UHFFFAOYSA-N
- ほほえんだ: CCOC(=O)C1=C(C2=CC=CC=C2OC1=O)O
計算された属性
- せいみつぶんしりょう: 234.0528
- どういたいしつりょう: 234.05282342g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 17
- 回転可能化学結合数: 3
- 複雑さ: 371
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.3
- トポロジー分子極性表面積: 72.8Ų
じっけんとくせい
- PSA: 72.83
- LogP: 1.67530
Ethyl 4-hydroxy-2-oxo-2H-chromene-3-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0920-0123-10μmol |
ethyl 4-hydroxy-2-oxo-2H-chromene-3-carboxylate |
1821-20-1 | 90%+ | 10μmol |
$69.0 | 2023-07-28 | |
Life Chemicals | F0920-0123-3mg |
ethyl 4-hydroxy-2-oxo-2H-chromene-3-carboxylate |
1821-20-1 | 90%+ | 3mg |
$63.0 | 2023-07-28 | |
Life Chemicals | F0920-0123-10mg |
ethyl 4-hydroxy-2-oxo-2H-chromene-3-carboxylate |
1821-20-1 | 90%+ | 10mg |
$79.0 | 2023-07-28 | |
Life Chemicals | F0920-0123-25mg |
ethyl 4-hydroxy-2-oxo-2H-chromene-3-carboxylate |
1821-20-1 | 90%+ | 25mg |
$109.0 | 2023-07-28 | |
Life Chemicals | F0920-0123-2mg |
ethyl 4-hydroxy-2-oxo-2H-chromene-3-carboxylate |
1821-20-1 | 90%+ | 2mg |
$59.0 | 2023-07-28 | |
Life Chemicals | F0920-0123-5μmol |
ethyl 4-hydroxy-2-oxo-2H-chromene-3-carboxylate |
1821-20-1 | 90%+ | 5μmol |
$63.0 | 2023-07-28 | |
Life Chemicals | F0920-0123-20mg |
ethyl 4-hydroxy-2-oxo-2H-chromene-3-carboxylate |
1821-20-1 | 90%+ | 20mg |
$99.0 | 2023-07-28 | |
Alichem | A449042007-1g |
Ethyl 4-hydroxy-2-oxo-2H-chromene-3-carboxylate |
1821-20-1 | 95% | 1g |
$306.00 | 2023-09-02 | |
Life Chemicals | F0920-0123-4mg |
ethyl 4-hydroxy-2-oxo-2H-chromene-3-carboxylate |
1821-20-1 | 90%+ | 4mg |
$66.0 | 2023-07-28 | |
Life Chemicals | F0920-0123-5mg |
ethyl 4-hydroxy-2-oxo-2H-chromene-3-carboxylate |
1821-20-1 | 90%+ | 5mg |
$69.0 | 2023-07-28 |
Ethyl 4-hydroxy-2-oxo-2H-chromene-3-carboxylate 関連文献
-
Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
-
Ruilin Xu,Chen Liao,Yanqing Xu,Chunfeng Zhang,Min Xiao,Lei Zhang,Changgui Lu,Yiping Cui,Jiayu Zhang Nanoscale, 2017,9, 18281-18289
-
Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
-
Khaoula Boukari,Eric Duverger,Régis Stephan,Marie-Christine Hanf,Philippe Sonnet Phys. Chem. Chem. Phys., 2014,16, 14722-14729
-
Ryan Fillingham,Matthew Boon,Shaghraf Javaid,J. Alex Saunders,Franca Jones CrystEngComm, 2021,23, 2249-2261
-
Filipa Mandim,Lillian Barros,Ricardo C. Calhelha,Rui M. V. Abreu,José Pinela,Maria José Alves,Sandrina Heleno,P. F. Santos,Isabel C. F. R. Ferreira Food Funct., 2019,10, 78-89
-
Cristina Pascual-Gonzalez,Giorgio Schileo,Amir Khesro,Iasmi Sterianou,Dawei Wang,Ian M. Reaney,Antonio Feteira J. Mater. Chem. C, 2017,5, 1990-1996
-
Junwei Yang,Moyun Chen,Ji Ma,Wei Huang,Haoyun Zhu,Yuli Huang,Weizhi Wang J. Mater. Chem. C, 2015,3, 10074-10078
-
Jin Xu,Bingying Jiang,Jiao Su,Yun Xiang,Ruo Yuan,Yaqin Chai Chem. Commun., 2012,48, 3309-3311
Ethyl 4-hydroxy-2-oxo-2H-chromene-3-carboxylateに関する追加情報
Ethyl 4-hydroxy-2-oxo-2H-chromene-3-carboxylate (CAS No. 1821-20-1): A Comprehensive Overview
Ethyl 4-hydroxy-2-oxo-2H-chromene-3-carboxylate, commonly referred to by its CAS number 1821-20-1, is a chromenone derivative that has garnered significant attention in the field of biomedical research. This compound belongs to a class of benzo-pyrone derivatives, which are known for their diverse biological activities and potential therapeutic applications.
The structure of Ethyl 4-hydroxy-2-oxo-2H-chromene-3-carboxylate features a chromenone core (a bicyclic structure consisting of a benzene ring fused to a pyrone moiety) with hydroxyl and carboxyethyl substituents. The carboxylate group at the 3-position and the hydroxy group at the 4-position play critical roles in determining its biological properties, including antioxidant, anti-inflammatory, and anticancer activities.
Recent studies have highlighted the compound's potential as a natural product analog with applications in pharmaceuticals and nutraceuticals. Its ability to scavenge free radicals has been explored in the context of oxidative stress-related diseases, such as cardiovascular disorders, neurodegenerative diseases, and cancer.
Research advancements have demonstrated that Ethyl 4-hydroxy-2-oxo-2H-chromene-3-carboxylate exhibits significant cytotoxicity against various cancer cell lines. Mechanistic studies suggest that its anticancer effects are mediated through apoptosis induction, cell cycle arrest, and anti-proliferative activity. These findings underscore its potential as a lead compound for the development of novel anticancer agents.
Furthermore, this compound has shown remarkable anti-inflammatory properties by inhibiting key enzymes such as COX-2 (Cyclooxygenase-2) and iNOS (Inducible Nitric Oxide Synthase). This makes it a promising candidate for the treatment of inflammatory diseases, including arthritis, inflammatory bowel disease, and chronic respiratory conditions.
Recent advancements in biopharmaceutical formulations have focused on enhancing the bioavailability and stability of Ethyl 4-hydroxy-2-oxo-2H-chromene-3-carboxylate. Novel approaches, such as nanoparticle delivery systems, liposomal encapsulation, and polymeric drug carriers, are being explored to overcome challenges related to its solubility and pharmacokinetics.
Preclinical studies have demonstrated the compound's potential in neuroprotection by reducing oxidative damage and inflammation in animal models of neurodegenerative diseases. This opens up new avenues for its application in central nervous system disorders, such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
Moreover, Ethyl 4-hydroxy-2-oxo-2H-chromene-3-carboxylate has been investigated for its role in immunomodulation. Studies have shown that it can modulate the activity of immune cells, such as T-cells and B-cells, offering potential applications in oncology and autoimmune diseases.
Recent collaborative research efforts between academia and industry have focused on optimizing the synthetic routes for Ethyl 4-hydroxy-2-oxo-2H-chromene-3-carboxylate to ensure scalability and cost-effectiveness. Advanced techniques, such as green chemistry and catalytic asymmetric synthesis, are being employed to achieve high yields and purity.
In conclusion, Ethyl 4-hydroxy-2-oxo-2H-chromene-3-carboxylate (CAS No. 1821-20-1) represents a promising candidate for drug development across multiple therapeutic areas. Its unique combination of biological activities, chemical versatility, and preclinical efficacy positions it as a valuable tool in the arsenal of modern medicine.
1821-20-1 (Ethyl 4-hydroxy-2-oxo-2H-chromene-3-carboxylate) 関連製品
- 2138183-26-1(2-(3,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl)acetic acid)
- 897619-34-0(2-{6-(cyclopentylamino)-1-methyl-1H-pyrazolo3,4-dpyrimidin-4-ylamino}ethan-1-ol)
- 15761-50-9((2R)-4-methylpentan-2-amine)
- 927888-44-6(4,7,10-Trioxa-14-azapentadecan-1-amine, 15,15,15-triphenyl-)
- 2138211-10-4(7-(thiophen-2-yl)pyrazolo1,5-apyrimidin-5-ol)
- 2790-00-3(1-butylcyclopropane-1-carbonitrile)
- 1261851-74-4(5'-(Difluoromethyl)-2'-(trifluoromethoxy)propiophenone)
- 2680704-08-7(2-(2,2,2-trifluoroacetamido)methyl-1,2,4triazolo1,5-apyrimidine-6-carboxylic acid)
- 2098154-50-6((E)-1-(3-azidoazetidin-1-yl)-3-(pyridin-3-yl)prop-2-en-1-one)
- 1001754-52-4(4-Amino-4-methyl-piperidine-1-carboxylic acid 9H-fluoren-9-ylmethyl ester)



